Ethyl 4-(2-cyanoacetamido)benzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-(2-cyanoacetamido)benzoate involves reactions of ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide in the presence of triethylamine. This process yields high yields of pyrrole derivatives, showcasing the efficiency and versatility of the synthesis method. The use of triethylamine as a base plays a crucial role in facilitating these reactions, enabling access to a wide range of pyrrole systems from commercially available starting materials (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through X-ray crystallography, providing insights into their geometric configurations and bond distances. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate showcases the enamine tautomer in its solid form, with specific C=C and C–N bond distances revealing the structural intricacies of such compounds (Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 4-(2-cyanoacetamido)benzoate undergoes various chemical reactions, including cyclization and condensation, which are essential for the synthesis of complex organic molecules. The coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by ruthenium complexes, is a notable example, illustrating the compound's reactivity and potential for creating diverse chemical structures (Seino et al., 2017).
Scientific Research Applications
Synthesis of Novel Scaffolds for Antibacterial Applications : Ethyl 4-(2-cyanoacetamido)benzoate has been used as a precursor for synthesizing various scaffolds, such as triazine, pyridone, thiazolidinone, thiazole, and thiophene, containing the benzocaine core. These compounds exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Taha, Keshk, Khalil, & Fekri, 2020).
Anti-Juvenile Hormone Agents in Insect Development : Ethyl 4-(2-cyanoacetamido)benzoate derivatives have been shown to induce precocious metamorphosis in the silkworm, Bombyx mori, suggesting their role as anti-juvenile hormone agents. These compounds can potentially target larval epidermis and interfere with juvenile hormone synthesis (Kuwano, Fujita, Furuta, & Yamada, 2008).
Development of Antiplatelet Drugs : Ethyl 4-(2-cyanoacetamido)benzoate has been used as a lead compound in the synthesis of derivatives that exhibit selective anti-PAR4 (protease-activated receptor 4) activity. These compounds have potential in the development of novel antiplatelet drug candidates (Chen et al., 2008).
Liquid Crystalline Behavior in Material Science : In material science, derivatives of Ethyl 4-(2-cyanoacetamido)benzoate have been synthesized and studied for their liquid crystalline behavior, indicating potential applications in LCD and temperature sensing devices (Mehmood et al., 2018).
Gastroprotective Activity in Medical Research : The compound has been studied for its gastroprotective activity, where it demonstrated protective effects against ethanol-induced gastric mucosal ulcer in rats. This suggests its potential use in treating gastric ulcers (Halabi et al., 2014).
Safety And Hazards
While specific safety and hazards information for Ethyl 4-(2-cyanoacetamido)benzoate is not available, general precautions for handling similar compounds include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-cyanoacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPTNNCXGBAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396495 | |
Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-cyanoacetamido)benzoate | |
CAS RN |
15029-53-5 | |
Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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